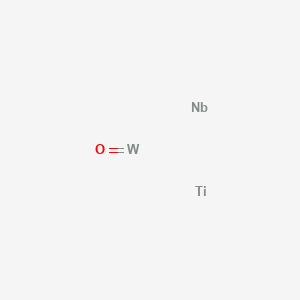

niobium;oxotungsten;titanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Niobium;oxotungsten;titanium is a compound that combines the unique properties of niobium, tungsten, and titanium. Each of these elements contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Niobium is known for its high melting point and corrosion resistance, tungsten for its density and hardness, and titanium for its strength and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of niobium;oxotungsten;titanium typically involves the solvothermal synthesis method. This process starts with the dissolution of niobium chloride in benzyl alcohol, forming octahedral [NbCl6−xOx] complexes through the exchange of chloride ligands. Heating the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .

Industrial Production Methods

Industrial production of this compound involves high-temperature processes and the use of protective environments to minimize oxidation. The compound is often produced in powder form, which can then be processed into various shapes and sizes depending on the application .

Chemical Reactions Analysis

Types of Reactions

Niobium;oxotungsten;titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, niobium reacts with oxygen to form a passivating oxide layer, which enhances its corrosion resistance . Tungsten and titanium also form stable oxides under similar conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrofluoric acid (HF) and nitric acid (HNO3). These acids can dissolve niobium and facilitate the formation of various oxides and other compounds .

Major Products

The major products formed from the reactions of this compound include various oxides, such as niobium pentoxide (Nb2O5), tungsten trioxide (WO3), and titanium dioxide (TiO2). These oxides have significant applications in catalysis, electronics, and materials science .

Scientific Research Applications

Niobium;oxotungsten;titanium has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.

Biology: Titanium’s biocompatibility makes the compound suitable for medical implants and prosthetics.

Medicine: The compound’s unique properties are being explored for use in medical imaging and diagnostic tools.

Industry: This compound is used in the production of high-strength alloys, superconductors, and other advanced materials

Mechanism of Action

The mechanism of action of niobium;oxotungsten;titanium involves the formation of stable oxides and carbides that enhance the compound’s mechanical and chemical properties. For example, the formation of titanium and niobium carbides can refine the microstructure and improve the hardness and toughness of the material . Additionally, the compound’s ability to form stable oxides contributes to its corrosion resistance and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Tantalum: Similar to niobium in terms of corrosion resistance and high melting point.

Molybdenum: Shares properties with tungsten, such as high strength and melting point.

Vanadium: Similar to titanium in terms of strength and biocompatibility.

Uniqueness

Niobium;oxotungsten;titanium is unique due to the combination of properties from niobium, tungsten, and titanium. This compound offers a balance of high strength, corrosion resistance, and biocompatibility, making it suitable for a wide range of applications that require these combined properties.

Properties

CAS No. |

117386-25-1 |

|---|---|

Molecular Formula |

NbOTiW |

Molecular Weight |

340.61 g/mol |

IUPAC Name |

niobium;oxotungsten;titanium |

InChI |

InChI=1S/Nb.O.Ti.W |

InChI Key |

DURIFSMBEMAMRS-UHFFFAOYSA-N |

Canonical SMILES |

O=[W].[Ti].[Nb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)

![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)